molecular formula C13H17BrClNO3 B2767819 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide CAS No. 2097918-21-1

5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide

Cat. No.: B2767819
CAS No.: 2097918-21-1
M. Wt: 350.64
InChI Key: DPZFPFRYSKLASZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C12H15BrClNO3. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the brominated and chlorinated benzene with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and solvents to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Chlorine (Cl2) or thionyl chloride (SOCl2).

    Amidation: Amine reagents such as dimethylamine or other suitable amines.

Major Products

The major products formed from these reactions include various substituted benzamides and derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar structure but with different substituents.

    2-Amino-5-chloro-N,3-dimethylbenzamide: Another benzamide derivative with different functional groups.

Uniqueness

5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is unique due to the presence of both bromine and chlorine atoms, along with methoxy groups, which confer distinct chemical and biological properties compared to other benzamide derivatives.

This compound’s versatility and unique properties make it a valuable tool in various scientific research applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO3/c1-13(19-3,8-18-2)7-16-12(17)10-6-9(14)4-5-11(10)15/h4-6H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZFPFRYSKLASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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